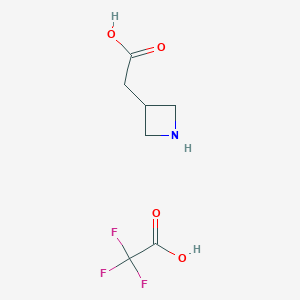

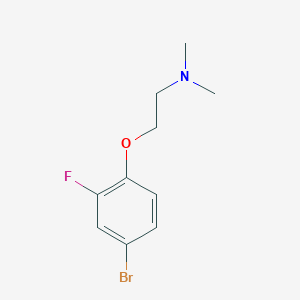

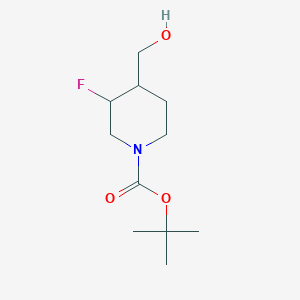

![molecular formula C16H22N2O2 B1376432 Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate CAS No. 1383973-53-2](/img/structure/B1376432.png)

Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate

Übersicht

Beschreibung

“Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate” is a chemical compound with the formula C16H22N2O2 . It has a molecular weight of 274.36 g/mol .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves the use of triethylamine and diphenyl phosphoryl azide in toluene under an inert atmosphere . The second step involves the use of sodium hydroxide in water/methanol . The final step again involves the use of triethylamine and diphenyl phosphoryl azide in toluene .Molecular Structure Analysis

The molecular structure of this compound includes 20 heavy atoms, 6 of which are aromatic . It has 5 rotatable bonds, 3 H-bond acceptors, and 2 H-bond donors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These reactions involve the use of various reagents and solvents, and require specific conditions such as temperature and pH .Physical And Chemical Properties Analysis

This compound has a high GI absorption and is BBB permeant . It is a P-gp substrate and a CYP2D6 inhibitor . It has a Log Po/w (iLOGP) of 2.64 . It is soluble, with a solubility of 0.59 mg/ml or 0.00215 mol/l .Wissenschaftliche Forschungsanwendungen

Environmental Science

Lastly, in environmental science, this compound could be used to develop sensors for detecting pollutants or toxins. Its chemical structure could allow for the creation of sensitive and selective detection systems, which are crucial for monitoring and protecting the environment.

Each of these applications represents a significant area of research where Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate could contribute to scientific advancement. While the current information is based on the compound’s potential, further empirical research is necessary to fully realize and implement these applications .

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl N-(5-amino-1-bicyclo[3.2.1]octanyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c17-15-7-4-8-16(12-15,10-9-15)18-14(19)20-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDHVXPBNJZJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(C1)(C2)NC(=O)OCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)

![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)

![(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1376355.png)